molecular formula C13H12N2O2 B108038 ethyl 1-cyano-1H-isoquinoline-2-carboxylate CAS No. 17954-22-2

ethyl 1-cyano-1H-isoquinoline-2-carboxylate

Cat. No.: B108038
CAS No.: 17954-22-2
M. Wt: 228.25 g/mol
InChI Key: DCPDHZLDXSZNNW-UHFFFAOYSA-N
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Description

ethyl 1-cyano-1H-isoquinoline-2-carboxylate is a chemical compound with a complex structure that includes an isoquinoline ring, a carboxylic acid group, a cyano group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-cyano-1H-isoquinoline-2-carboxylate typically involves the reaction of isoquinoline derivatives with cyanoacetic acid and ethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-cyano-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

ethyl 1-cyano-1H-isoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-cyano-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester: Similar in structure but with different substituents.

    Cyanoacetanilide derivatives: Share the cyano group and are used in similar synthetic applications.

Uniqueness

ethyl 1-cyano-1H-isoquinoline-2-carboxylate is unique due to its isoquinoline ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

17954-22-2

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 1-cyano-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)15-8-7-10-5-3-4-6-11(10)12(15)9-14/h3-8,12H,2H2,1H3

InChI Key

DCPDHZLDXSZNNW-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C=CC2=CC=CC=C2C1C#N

Canonical SMILES

CCOC(=O)N1C=CC2=CC=CC=C2C1C#N

17954-22-2

Origin of Product

United States

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